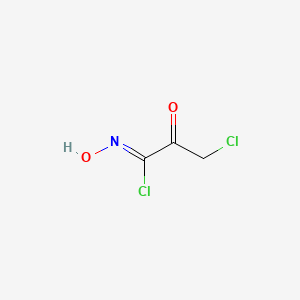

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride

Description

Properties

IUPAC Name |

(1Z)-3-chloro-N-hydroxy-2-oxopropanimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2NO2/c4-1-2(7)3(5)6-8/h8H,1H2/b6-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPUXXZOKAZTNA-UTCJRWHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=NO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)/C(=N/O)/Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430317 | |

| Record name | (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22416-94-0 | |

| Record name | NSC150031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride typically involves the reaction of hydroxylamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime. For instance, the condensation of an aldehyde with hydroxylamine in the presence of an acid catalyst can yield the desired oxime .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert the oxime to primary or secondary amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitriles and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Identification

- Chemical Formula : C₃H₃Cl₂NO₂

- Molecular Weight : 155.96 g/mol

- Structure : The compound features a chloro group and a hydroxyimino moiety, which contribute to its reactivity and utility as a synthetic intermediate.

Synthesis Applications

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride serves as an important intermediate in organic synthesis . It is utilized in the production of various pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods, often involving:

- Reaction with isocyanates or isothiocyanates.

- Peptide coupling reagents to form amides or related derivatives.

Agricultural Applications

One of the most significant applications of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride is in agriculture , particularly as a fungicide and bactericide.

Fungicidal Properties

Research indicates that this compound exhibits potent fungicidal activity against various phytopathogenic fungi, making it valuable for crop protection. It has been shown to control:

- Ascomycetes

- Basidiomycetes

- Oomycetes

Bactericidal Properties

In addition to its antifungal properties, the compound has demonstrated effectiveness against several bacterial pathogens that affect crops. This dual action makes it particularly useful in integrated pest management strategies.

Case Study: Efficacy Against Fungal Pathogens

A study published in agricultural journals highlighted the effectiveness of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride in controlling Fusarium species, which are notorious for causing significant crop losses. The results indicated a reduction in disease incidence by over 70% when applied at optimal concentrations.

Case Study: Development of Fungicidal Mixtures

Another investigation focused on developing mixtures that included (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride as a key ingredient alongside other fungicides. The findings suggested that these mixtures not only enhanced efficacy but also reduced the likelihood of resistance development among fungal populations.

Mechanism of Action

The mechanism of action of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Hydrazonoyl Chloride Family

(1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride (Compound 14n)

- Structure: Features a hydrazonoyl chloride core with a 4-bromophenyl group and a benzofuran-carbonyl substituent.

- Synthesis : Synthesized via condensation reactions, yielding a yellow crystalline solid (79% yield, m.p. 235–237°C) .

- Reactivity : Reacts with sodium sulfinates to form sulfones (e.g., 16a–d), demonstrating its utility in introducing sulfonyl groups.

Comparison :

- Functional Groups : Unlike the target compound, 14n lacks a hydroxylamine (-NHOH) group but includes a bromophenyl substituent, enhancing its aromatic interactions.

- Reactivity : Both compounds exhibit electrophilic chloride reactivity, but 14n’s benzofuran moiety directs regioselectivity in cyclization, whereas the target compound’s hydroxylamine group may favor nucleophilic attack at the imidoyl chloride site .

Heterocyclic Hydrazine Derivatives

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

- Structure : Contains a benzodithiazine ring fused with a hydrazine group and a methyl substituent.

- Properties : Dec. at 271–272°C; IR bands at 3235 cm⁻¹ (N-NH₂) and 1645 cm⁻¹ (C=N); NMR signals confirm aromatic and methyl group positions .

- Synthesis : Derived from methylthio precursors via nucleophilic substitution, achieving 93% yield.

Comparison :

- Ring System : Compound 2’s benzodithiazine core contrasts with the acyclic structure of the target compound, leading to divergent applications (e.g., antimicrobial vs. synthetic intermediate).

- Thermal Stability : The target compound’s melting point is unreported, but Compound 2’s high decomposition temperature (271–272°C) suggests greater stability due to aromatic conjugation .

General Trends in Imidoyl/Hydrazonoyl Chlorides

Biological Activity

(1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride, a compound with potential biological significance, has garnered attention in various fields including medicinal chemistry and agricultural sciences. This article examines its biological activity, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C₃H₃Cl₂NO₂

- CAS Number : 22416-94-0

- Synonyms : 1,3-dichloro-1-oximino-2-propanone

The compound functions primarily through its ability to interact with biological targets such as enzymes and receptors. Its mechanism involves the formation of covalent bonds that can inhibit or activate specific biological pathways. For instance, it may act as a latent cyanide transfer agent, facilitating various chemical transformations in biological systems .

Antimicrobial Properties

Recent studies have indicated that (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions .

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. This effect is likely mediated through its interaction with cellular proteins that regulate cell growth and survival .

Fungicidal Activity

The fungicidal properties of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride have also been documented. It has been utilized in agricultural applications for controlling phytopathogenic fungi, demonstrating effectiveness in crop protection . The compound works by inhibiting fungal growth and spore formation, thereby reducing crop losses due to fungal diseases.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride involved testing against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with (1Z)-3-Chloro-N-hydroxy-2-oxopropanimidoyl chloride resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.